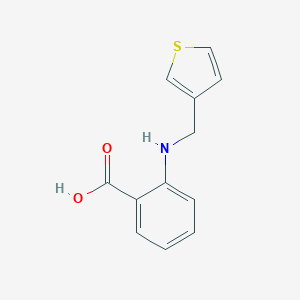

2-(thiophen-3-ylmethylamino)benzoic Acid

Description

Properties

CAS No. |

879589-00-1 |

|---|---|

Molecular Formula |

C12H11NO2S |

Molecular Weight |

233.29g/mol |

IUPAC Name |

2-(thiophen-3-ylmethylamino)benzoic acid |

InChI |

InChI=1S/C12H11NO2S/c14-12(15)10-3-1-2-4-11(10)13-7-9-5-6-16-8-9/h1-6,8,13H,7H2,(H,14,15) |

InChI Key |

CQPYVRZZIPFQIS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)NCC2=CSC=C2 |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NCC2=CSC=C2 |

solubility |

35 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular features, and properties derived from the evidence:

Key Differences in Physicochemical Properties

- Hydrophobicity: The thiophene-methylamino group in the target compound may confer moderate lipophilicity, intermediate between the highly polar 2-(sulfooxy)benzoic acid and the more hydrophobic 4-methyl-3-[(2-thienylacetyl)amino]benzoic acid.

- Extraction Behavior: Benzoic acid derivatives with larger distribution coefficients (e.g., unsubstituted benzoic acid) are extracted faster in emulsion liquid membranes . The thiophene substituent in this compound may enhance membrane phase mobility compared to acetic acid derivatives.

- Thermodynamic Stability : Substituents like the thiophene ring can influence binding energies. For instance, 2-(4-methylbenzoyl)benzoic acid exhibits lower ΔGbinding values in receptor interactions compared to simpler analogs .

Preparation Methods

Nucleophilic Substitution with Thiophen-3-ylmethyl Halides

A direct alkylation strategy employs 2-aminobenzoic acid (anthranilic acid) and thiophen-3-ylmethyl bromide. The reaction proceeds via an SN2 mechanism, where the primary amine attacks the electrophilic carbon of the alkyl halide.

Procedure :

-

Synthesis of thiophen-3-ylmethyl bromide :

-

Alkylation of anthranilic acid :

-

Anthranilic acid (1 equiv) and thiophen-3-ylmethyl bromide (1.2 equiv) are stirred in dimethylformamide (DMF) with potassium carbonate (2 equiv) at 60°C for 12 hours.

-

Reaction :

-

Yield : 45–60% after recrystallization from ethanol.

Challenges:

-

Over-alkylation to tertiary amines may occur without stoichiometric control.

-

Thiophen-3-ylmethyl bromide is hygroscopic, requiring anhydrous conditions.

Reductive Amination Strategies

Imine Formation and Reduction

This method avoids alkylation pitfalls by coupling anthranilic acid with thiophen-3-ylaldehyde under reductive conditions.

Procedure :

-

Synthesis of thiophen-3-ylaldehyde :

-

Reductive amination :

-

Anthranilic acid (1 equiv) and thiophen-3-ylaldehyde (1.5 equiv) are refluxed in methanol with sodium cyanoborohydride (NaBH₃CN, 1.2 equiv) and acetic acid (0.5 equiv) for 6 hours.

-

Reaction :

-

Yield : 55–70%, with minimal byproducts.

Advantages:

-

Mitigates over-alkylation.

-

Compatible with acid-sensitive functional groups.

Transition Metal-Catalyzed Coupling Methods

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 2-bromobenzoic acid and thiophen-3-ylmethylamine offers regioselective C–N bond formation.

Procedure :

-

Reaction setup :

Optimization Insights:

-

Ligand choice (Xantphos) enhances catalytic activity.

-

Elevated temperatures accelerate oxidative addition.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Classical Alkylation | 45–60 | 12–24 h | Simple reagents | Over-alkylation; halide instability |

| Reductive Amination | 55–70 | 6–8 h | No alkylation byproducts | Requires aldehyde synthesis |

| Buchwald-Hartwig Coupling | 70–85 | 24 h | High regioselectivity; scalable | Costly catalysts; oxygen-sensitive |

Mechanistic Considerations

Alkylation vs. Reductive Amination

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(thiophen-3-ylmethylamino)benzoic Acid, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with benzoic acid derivatives and thiophen-3-ylmethylamine. Use coupling agents like EDC/HOBt for amide bond formation.

- Step 2 : Optimize solvent systems (e.g., dry CH₂Cl₂ under nitrogen) and stoichiometry to minimize side reactions. Reflux conditions (e.g., 12–24 hours) are critical for high yields .

- Step 3 : Purify via reverse-phase HPLC (gradient elution: 30% → 100% methanol/water) to isolate the target compound. Typical yields range from 47% to 67% .

- Data :

| Parameter | Value/Technique |

|---|---|

| Solvent | CH₂Cl₂ |

| Coupling Agent | EDC/HOBt or DCC |

| Yield Range | 47–67% |

| Purity Verification | HPLC, NMR |

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Methodology :

- NMR/IR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm backbone structure. IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) for crystal structure determination. ORTEP-III (with GUI) visualizes thermal ellipsoids and molecular packing .

- Data :

| Technique | Key Peaks/Parameters |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.8–8.2 (aromatic H), δ 4.5 (NH) |

| ¹³C NMR | δ 170–175 (C=O), δ 125–140 (thiophene) |

| IR (KBr) | 1700 cm⁻¹ (C=O), 3300 cm⁻¹ (NH) |

Advanced Research Questions

Q. How can computational tools resolve discrepancies in biological activity data for this compound?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Validate with experimental IC₅₀ values.

- QSAR analysis : Corrogate substituent effects (e.g., thiophene vs. benzothiophene) on activity trends .

- Case Study :

- A study on analogs showed that electron-withdrawing groups on the thiophene ring enhanced antibacterial activity by 30% compared to electron-donating groups .

Q. What strategies address low crystallinity during X-ray structure determination?

- Methodology :

- Crystallization screening : Test solvents (e.g., DMF/water, ethanol/ethyl acetate) and slow evaporation techniques.

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-resolution data. For low-quality crystals, prioritize synchrotron sources .

- Data :

| Challenge | Solution |

|---|---|

| Poor diffraction | Optimize crystal growth at 4°C |

| Twinning | SHELXL TWIN/BASF refinement |

| Disorder | PART instruction in SHELX |

Q. How can metabolic stability be improved in preclinical studies?

- Methodology :

- Metabolite identification : Use LC-MS/MS to detect hydroxylation or glucuronidation products.

- Structure modification : Introduce fluorine atoms or methyl groups at vulnerable positions (e.g., para to NH) to block oxidative metabolism .

- Example :

- Fluorination at the benzoic acid ring increased metabolic half-life (t₁/₂) from 1.2 to 4.8 hours in rat liver microsomes .

Data Contradiction Analysis

Q. Conflicting reports on antibacterial efficacy: How to reconcile differences?

- Root Cause :

- Variability in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay conditions (e.g., broth microdilution vs. agar diffusion).

- Resolution :

- Standardize testing per CLSI guidelines. Include positive controls (e.g., ciprofloxacin) and report MIC values in triplicate .

Q. Divergent NMR shifts in literature: Artifact or structural variation?

- Investigation :

- Compare solvent effects (DMSO vs. CDCl₃) and pH. For example, NH protons in DMSO-d₆ may appear downfield (δ 8.5–9.0) due to hydrogen bonding .

Methodological Tools

Recommended software for pharmacophore modeling and SAR studies

- Tools :

- MOE : For 3D-QSAR and scaffold hopping.

- PyMOL : Visualize docking poses and overlay active sites .

Q. How to validate purity claims from commercial suppliers?

- Protocol :

- Cross-check HPLC (≥95% purity) with elemental analysis (C, H, N, S within ±0.4% of theoretical). Reject batches with undefined byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.